6-Amino-2,5-dimethyl-3-pyridinemethanamine
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Overview
Description
6-Amino-2,5-dimethyl-3-pyridinemethanamine: is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of amino and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,5-dimethyl-3-pyridinemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylpyridine.
Amination Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactions and automated purification systems to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Amino-2,5-dimethyl-3-pyridinemethanamine can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can also participate in reduction reactions, potentially reducing any oxidized functional groups back to their original state.
Substitution: Substitution reactions can occur, where the amino or methyl groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry: 6-Amino-2,5-dimethyl-3-pyridinemethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological molecules, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,5-dimethyl-3-pyridinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methyl groups on the pyridine ring may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Pyridinemethanamine: A simpler pyridine derivative with an amino group at the 3-position.
2,5-Dimethylpyridine: A related compound lacking the amino group.
6-Amino-3-pyridinemethanamine: A similar compound with different methyl group positioning.
Uniqueness: 6-Amino-2,5-dimethyl-3-pyridinemethanamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
221135-72-4 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(aminomethyl)-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-3-7(4-9)6(2)11-8(5)10/h3H,4,9H2,1-2H3,(H2,10,11) |
InChI Key |
XQAVHAOQCMKIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)CN |
Origin of Product |
United States |
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